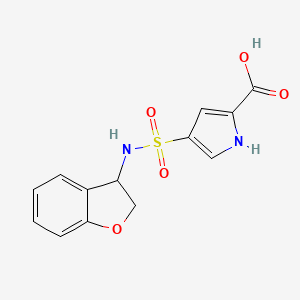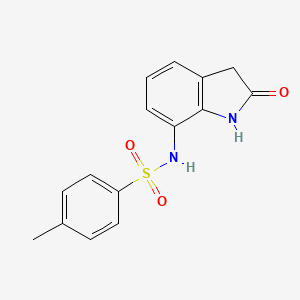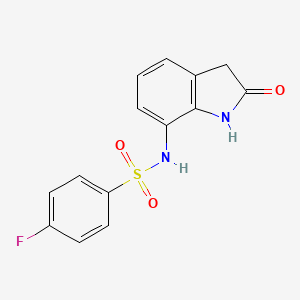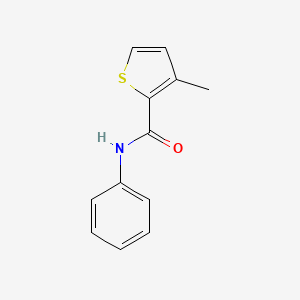
3-Methylthiophene-2-carboxanilide
Descripción general
Descripción
3-Methylthiophene-2-carboxanilide: is an organic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur as a heteroatom. Compounds based on thiophene structures are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2-carboxanilide typically involves the reaction of 3-methylthiophene-2-carboxylic acid with aniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylthiophene-2-carboxanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiophene derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
Chemistry: 3-Methylthiophene-2-carboxanilide is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology and Medicine: Thiophene derivatives, including this compound, have shown promise in medicinal chemistry. They exhibit various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore their potential as therapeutic agents .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials. This compound plays a role in the development of these materials due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 3-Methylthiophene-2-carboxanilide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Thiophene-2-carboxanilide
- 3-Methylthiophene-2-carboxylic acid
- Thiophene-2-carboxaldehyde
Comparison: 3-Methylthiophene-2-carboxanilide is unique due to the presence of a methyl group at the 3-position of the thiophene ring and a carboxanilide functional group. This structural modification imparts distinct chemical and biological properties compared to other thiophene derivatives. For example, the methyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
3-methyl-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-9-7-8-15-11(9)12(14)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEXMROTXMWPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


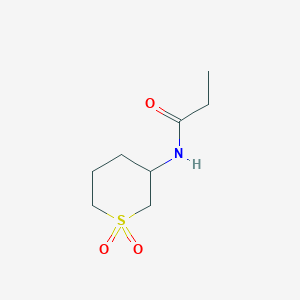
![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)
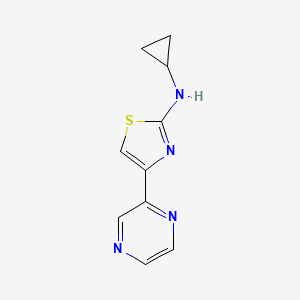
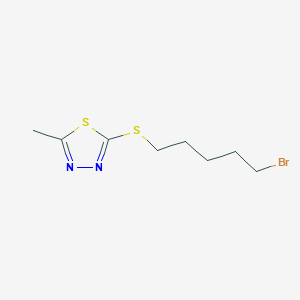
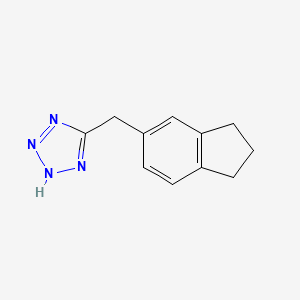
![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)
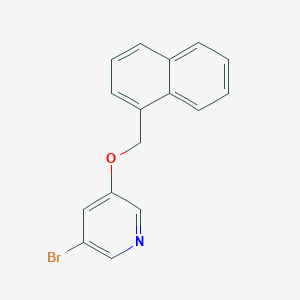
![N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)
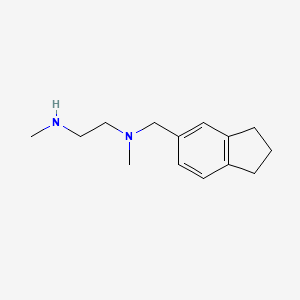
![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)
